molecular formula C10H15N3O B6496979 1-(6-methylpyridazin-3-yl)piperidin-3-ol CAS No. 1248226-52-9

1-(6-methylpyridazin-3-yl)piperidin-3-ol

Cat. No.: B6496979
CAS No.: 1248226-52-9
M. Wt: 193.25 g/mol
InChI Key: NNMHKNXTAOPNHU-UHFFFAOYSA-N
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Description

1-(6-methylpyridazin-3-yl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a methylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-ol typically involves the reaction of 6-methylpyridazine with piperidin-3-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridazin-3-yl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups onto the methylpyridazine moiety .

Scientific Research Applications

1-(6-methylpyridazin-3-yl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridazin-3-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(6-methylpyridazin-3-yl)piperidin-3-ol include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methylpyridazine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHKNXTAOPNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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